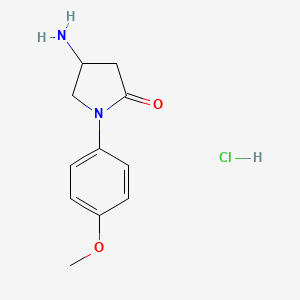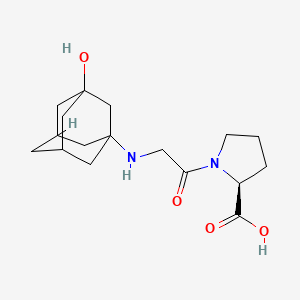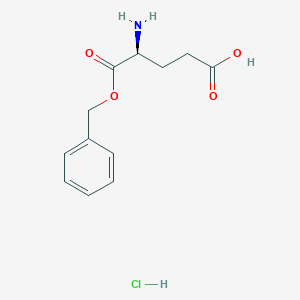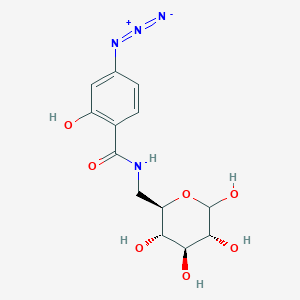![molecular formula C15H20ClNS B1440040 {[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride CAS No. 1221724-39-5](/img/structure/B1440040.png)
{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride
Overview
Description
“{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride” is a chemical compound with the CAS Number: 1221724-39-5 . It has a molecular weight of 281.85 . The IUPAC name for this compound is N-((5-m-tolylthiophen-2-yl)methyl)propan-2-amine hydrochloride .
Synthesis Analysis
The synthesis of a similar compound, methiopropamine, which is structurally related to methamphetamine, involves a four-step process . It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. Finally, it is reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19NS.ClH/c1-11(2)16-10-14-7-8-15(17-14)13-6-4-5-12(3)9-13;/h4-9,11,16H,10H2,1-3H3;1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The compound is likely to be metabolized into active thiopropamine, 4-hydroxymethiopropamine and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one which can be seen as a phenylacetone derivative .Physical And Chemical Properties Analysis
The compound has a molecular weight of 281.85 .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs are of great interest to scientists as they have potential biological activity . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, some thiophene nucleus containing compounds show activities like anti-inflammatory and serotonin antagonists .
Anti-Cancer Research
Thiophene derivatives exhibit many pharmacological properties, including anti-cancer properties . This makes them valuable in the development of new cancer treatments.
Anti-Inflammatory Research
Thiophene derivatives have been shown to have anti-inflammatory properties . This makes them useful in the development of new drugs for treating inflammatory diseases .
Antimicrobial Research
Thiophene derivatives also have antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This makes them valuable in the protection of metals and other materials from corrosion.
Material Science
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the development of organic field-effect transistors (OFETs) . These are a type of transistor that utilizes an organic semiconductor in its channel.
Anti-Atherosclerotic Research
Thiophene derivatives have been shown to have anti-atherosclerotic properties . This makes them potential candidates for the development of new drugs for treating atherosclerosis.
Safety And Hazards
properties
IUPAC Name |
N-[[5-(3-methylphenyl)thiophen-2-yl]methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NS.ClH/c1-11(2)16-10-14-7-8-15(17-14)13-6-4-5-12(3)9-13;/h4-9,11,16H,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTVHFQKZPEOQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(S2)CNC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1439959.png)


![(1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine](/img/structure/B1439965.png)


![6-amino-1-butylbenzo[cd]indol-2(1H)-one](/img/structure/B1439969.png)
![2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate](/img/structure/B1439970.png)
![[1-(4-Chlorobenzyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate](/img/structure/B1439974.png)




